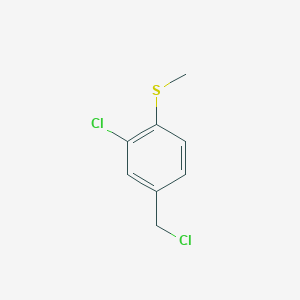

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane

Description

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAAPXAACBSAHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648499 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109418-89-5 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-(chloromethyl)phenyl)(methyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane typically involves the reaction of 2-chlorothiosanisole with formaldehyde . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like acetonitrile.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Derivatives with different functional groups replacing the chloromethyl group.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Thiols and sulfides.

Scientific Research Applications

Organic Synthesis

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is widely used as a reagent in organic synthesis. Its chloromethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This property enables the formation of more complex molecules from simpler precursors, making it valuable in the development of new chemical entities.

Case Study : A study demonstrated the use of this compound in synthesizing sulfonyl-substituted bicyclo[1.1.0]butanes via a one-pot reaction process. The optimized conditions led to high yields of the desired products, showcasing the compound's utility in synthesizing complex structures efficiently .

Medicinal Chemistry

The compound's structural features suggest potential biological activities, particularly antimicrobial and antifungal properties due to the presence of sulfur and chlorine atoms. Although specific biological activities are not extensively documented, compounds with similar structures have been investigated for their pharmacological effects.

Case Study : Research into structurally related compounds has shown promise in drug discovery, particularly as intermediates in synthesizing fungicides such as difenoconazole . This highlights the potential for this compound to contribute to medicinal chemistry efforts.

Material Science

In material science, this compound can be utilized in developing specialty chemicals and materials. Its ability to act as an alkylating agent allows it to modify polymers and other materials, enhancing their properties for specific applications.

Industrial Production Methods

The synthesis of this compound typically involves reacting 2-chlorothiosanisole with formaldehyde under controlled conditions to achieve high yields and purity. Industrial processes adapt these methods using larger reactors and advanced purification techniques such as distillation or recrystallization .

Mechanism of Action

The mechanism of action of (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the sulfur atom can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs from the evidence include:

*Inferred data based on structural analysis.

Key Observations:

- Halogen size and electronegativity influence physical properties. For example, bromine in (2-Bromo-4-fluorophenyl)(methyl)sulfane increases molecular weight (241.53 g/mol) compared to chlorine analogs. The chloromethyl group in the target compound may enhance reactivity in alkylation or nucleophilic substitution reactions compared to non-functionalized analogs.

- Synthesis and Purification: 4-Methoxyphenylmethylsulfane was synthesized via ether extraction and silica gel chromatography (yield: 68.5%, purity: 89%). Similar methods may apply to the target compound, though harsher conditions could be required due to the chloromethyl group. Column chromatography (hexane/benzene) was used for purifying (2-chloro-4′-methyl-2-methylsulfanylacetophenone derivatives , suggesting compatibility with halogenated sulfanes.

Functional Group and Reactivity Analysis

- Chloromethyl vs.

- Halogen Position : Meta-substituted halogens (e.g., 2-Cl in the target) may direct electrophilic attacks differently compared to para-substituted analogs (e.g., 4-Cl in 4-Chlorophenylmethylsulfane ).

Biological Activity

(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is an organosulfur compound notable for its unique structure and potential biological activities. This compound features a chloromethyl group and a methylsulfanyl group attached to a phenyl ring, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C₇H₈Cl₂S

- Molecular Weight : Approximately 207.12 g/mol

- Structure : The compound contains both sulfur and chlorine atoms, which are known to influence biological interactions.

Potential Biological Activities:

- Antimicrobial Activity : Compounds containing sulfur and chlorine have been observed to possess antimicrobial properties. The reactivity of the chloromethyl group may facilitate interactions with microbial cell walls or enzymes, leading to inhibition of growth.

- Anticancer Activity : Similar organosulfur compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells. The mechanisms may involve the modification of biomolecules critical for cell survival.

- Antioxidant Activity : The presence of the methylsulfanyl group may contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Studies

Research indicates that compounds similar to this compound exhibit antimicrobial effects against various pathogens. For instance, studies have shown that related organosulfur compounds can reduce the viability of bacteria such as Staphylococcus aureus and fungi like Candida albicans at specific concentrations.

Anticancer Research

In a study examining the anticancer potential of organosulfur compounds, derivatives were found to induce apoptosis in MCF-7 breast cancer cells, suggesting that this compound could similarly affect cancer cell lines . Flow cytometry analysis indicated that these compounds could significantly suppress tumor growth in animal models, highlighting their potential as therapeutic agents .

The mechanism of action for this compound is likely multifaceted:

- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify target biomolecules.

- Alkylation : As an alkylating agent, it can transfer methyl groups to nucleophiles, potentially altering the function of proteins or nucleic acids involved in disease processes.

Comparison with Similar Compounds

The following table outlines some structural comparisons with similar organosulfur compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Chloromethyl 4-chlorophenyl sulfide | C₇H₆Cl₂S | Lacks methyl group on sulfur |

| (2-(Chloromethyl)phenyl)(methyl)sulfane | C₇H₈ClS | Different substitution patterns on the benzene ring |

| Chloromethyl methyl sulfide | C₆H₇ClS | Simpler structure used primarily as a methylene transfer reagent |

Q & A

Q. What are the optimal synthetic routes for (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfidation reactions. For example, chloromethylation of a phenyl sulfide precursor under controlled conditions (e.g., using chloromethylating agents like ClCH₂SMe in anhydrous solvents). Key parameters include:

- Temperature: Maintain 0–5°C to avoid side reactions (e.g., polymerization of chloromethyl groups).

- Solvent: Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity .

| Reaction Optimization Table |

|---|

| Parameter |

| Temperature |

| Solvent |

| Catalyst |

| Yield |

Q. Which spectroscopic and computational methods are most effective for structural characterization?

Methodological Answer:

Q. How can impurities be quantified during synthesis, and what are common by-products?

Methodological Answer:

- HPLC: Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase.

- Common Impurities:

- Reference Standards: Compare retention times with commercially available impurities (e.g., 4-chlorophenyl sulfoxide) .

Advanced Research Questions

Q. How does solvolysis in hydroxylic solvents affect the stability and reactivity of the chloromethyl group?

Methodological Answer: In solvents like methanol or water, the chloromethyl group undergoes nucleophilic substitution:

- Mechanism: SN2 displacement by hydroxide or alkoxide ions, forming (2-Chloro-4-(methoxymethyl)phenyl)(methyl)sulfane.

- Kinetics: Pseudo-first-order rate constants (k) depend on solvent polarity. For example, in 80% aqueous ethanol, at 25°C .

- Stabilization: Additives like triethylamine (1 eq.) reduce hydrolysis by scavenging HCl .

Q. What role does this compound play in synthesizing heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridines)?

Methodological Answer: It acts as an alkylating agent in microwave-assisted reactions:

- Procedure: React with 2-aminopyridine derivatives under microwave irradiation (100°C, 20 min) in DMF.

- Key Intermediate: Forms a thioether-linked adduct, which cyclizes via intramolecular nucleophilic attack .

- Yield Enhancement: Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency (85–90% yield) .

Q. How can conflicting data on thermal decomposition be resolved using thermogravimetric analysis (TGA)?

Methodological Answer:

Q. What computational models predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Q. How does steric hindrance influence its utility in polymer-supported synthesis?

Methodological Answer:

- Grafting Efficiency: Attach to Merrifield resin via nucleophilic substitution (chloromethyl group reacts with resin-bound amines).

- Steric Effects: Bulky aryl groups reduce grafting yield (40–50%) compared to linear analogs (70–80%) .

- Mitigation: Use spacer arms (e.g., PEG linkers) to minimize steric interference .

Data Contradiction Analysis Example

Issue: Conflicting reports on chloromethyl group reactivity in protic vs. aprotic solvents.

Resolution:

- Hypothesis: Protic solvents stabilize transition states via hydrogen bonding.

- Testing: Compare kinetic isotope effects (H₂O vs. D₂O). A supports SN2 mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.